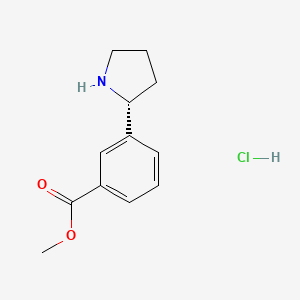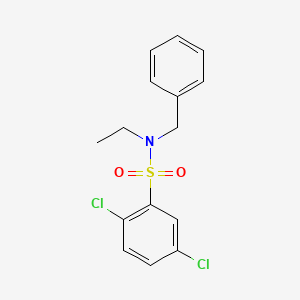
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The compound of interest is not directly described in the provided papers, but its structural relatives have been synthesized and studied for various biological activities, including antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves multiple steps, starting from basic precursors like benzoic acid. For instance, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides involves converting benzoic acid into ethyl benzoate, then to benzohydrazide, and subsequently to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final step involves a reaction with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Although the exact synthesis of the compound is not detailed, a similar approach could be hypothesized.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by various intermolecular interactions such as hydrogen bonds and pi interactions, which can generate three-dimensional arrays in the crystalline state. For example, compounds with a 5-amino-1,3,4-thiadiazol-2-yl group attached to a difluoromethyl-phenyl moiety exhibit a 'V' shape with angles between the aromatic planes around 84 degrees . These structural features are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the thiol group in 5-phenyl-1,3,4-Oxadiazol-2-thiol can react with bromoacetamide derivatives to form sulfanyl acetamides . The presence of electron-withdrawing or electron-donating substituents on the phenyl rings can also affect the reactivity and the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms, like fluorine, can increase the lipophilicity of the compounds, potentially affecting their biological activity and pharmacokinetic properties. The crystal structure analysis provides insights into the lattice parameters and the residual factor, which are indicative of the purity and the quality of the synthesized compounds .
科学的研究の応用
Antimicrobial Properties
- Antimicrobial Agents : Compounds related to the 1,3,4-oxadiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated notable antimicrobial activities against a variety of bacterial and fungal strains, with particular emphasis on those bearing a maximum number of fluorine atoms showing the highest potency (Parikh & Joshi, 2014).
- Antibacterial Agents : Further research into similar compounds showed significant antibacterial activity, confirming the potential of these derivatives in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antifungal and Apoptotic Effects
- Antifungal Agents : Research into triazole-oxadiazole compounds, which are structurally related, indicated potent antifungal effects, particularly against various Candida species. Some compounds in this category showed apoptotic effects on these fungi, highlighting their potential in antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Potential
- Cytotoxic Activities against Cancer Cells : Imidazothiadiazole analogs, which share a common structural motif with the specified compound, have been evaluated for their cytotoxic activities against various cancer cell lines. This research highlights the potential of such compounds in cancer therapeutics (Abu-Melha, 2021).
Sensing Applications
- Aniline Sensing : Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential in aniline sensing. The fluorescence quenching properties of these compounds in different solvents make them suitable for detecting aniline, a chemical of significant industrial importance (Naik, Khazi, & Malimath, 2018).
Anti-Inflammatory Activity
- Anti-Inflammatory Compounds : Certain derivatives structurally related to the specified compound have shown significant anti-inflammatory activity. This research points towards the potential utility of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Computational and Pharmacological Evaluation
- Toxicity Assessment and Tumor Inhibition : The computational and pharmacological evaluation of certain 1,3,4-oxadiazole and pyrazole derivatives, similar to the specified compound, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study demonstrates the multifaceted potential of these compounds in various therapeutic areas (Faheem, 2018).
特性
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3S/c18-13-4-2-1-3-12(13)15-23-24-16(26-15)28-9-14(25)22-10-5-7-11(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKTSYVIZKJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)
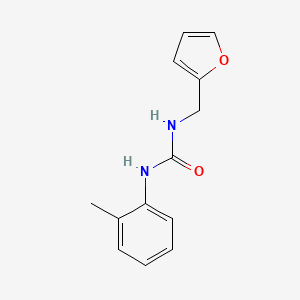
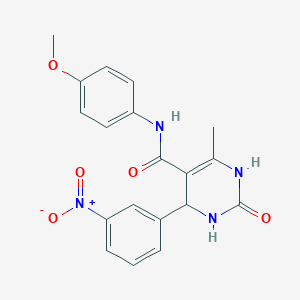
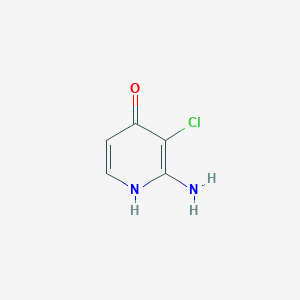
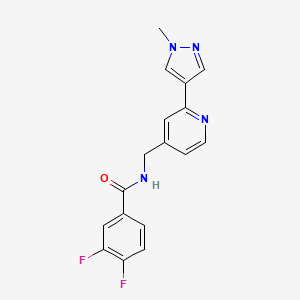
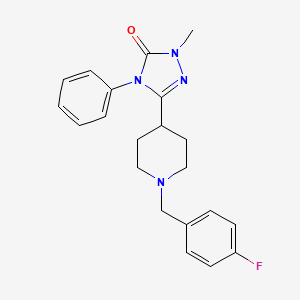
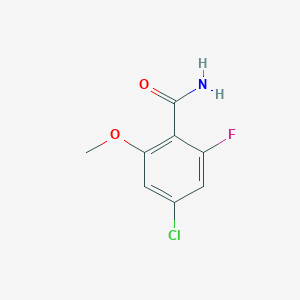
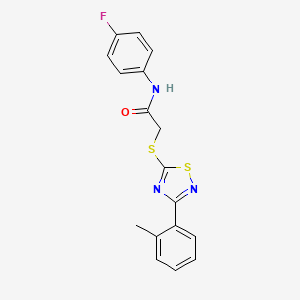
![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)
